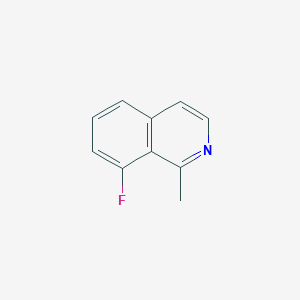

8-Fluoro-1-methylisoquinoline

Description

BenchChem offers high-quality 8-Fluoro-1-methylisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Fluoro-1-methylisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-fluoro-1-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c1-7-10-8(5-6-12-7)3-2-4-9(10)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQHPTBMAGTLBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1C(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

8-Fluoro-1-methylisoquinoline: A Strategic Building Block for Advanced Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of Fluorinated Heterocycles in Medicinal Chemistry

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern drug discovery. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to biological targets.[1][2][3] Among the myriad of fluorinated heterocycles, 8-fluoro-1-methylisoquinoline has emerged as a particularly valuable building block, offering a privileged scaffold for the development of innovative therapeutics, most notably in the realms of oncology and central nervous system (CNS) disorders.[4]

This technical guide provides a comprehensive overview of 8-fluoro-1-methylisoquinoline as a synthetic intermediate. We will delve into its synthesis, explore its reactivity with a focus on the strategic exploitation of the C-F bond, and present its application in the synthesis of complex, high-value molecules, thereby offering a roadmap for its effective utilization in drug discovery and development programs.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and spectroscopic properties of 8-fluoro-1-methylisoquinoline is paramount for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value |

| Molecular Formula | C₁₀H₈FN |

| Molecular Weight | 161.18 g/mol |

| CAS Number | 31181-27-8 |

| Appearance | (Typically a solid at room temperature) |

| Storage | 2-8°C, dry, sealed |

Spectroscopic Data Interpretation:

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons of the isoquinoline core, with their chemical shifts and coupling constants influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group. The methyl group will appear as a singlet in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will show ten distinct signals corresponding to the carbon atoms of the isoquinoline ring system. The carbon atom directly bonded to the fluorine will display a large one-bond C-F coupling constant.

-

¹⁹F NMR: The fluorine NMR spectrum provides a sensitive probe for the electronic environment of the fluorine atom.[5][6] The chemical shift of the fluorine signal in 8-fluoro-1-methylisoquinoline is a key identifier and can be used to monitor its transformation in subsequent reactions.[3][4]

Synthesis of 8-Fluoro-1-methylisoquinoline: A Strategic Approach

The synthesis of 8-fluoro-1-methylisoquinoline can be efficiently achieved through a multi-step sequence, often culminating in a Bischler-Napieralski cyclization followed by dehydrogenation. This approach allows for the early introduction of the fluorine substituent on a readily available starting material.

Proposed Synthetic Pathway

Caption: Proposed synthetic route to 8-fluoro-1-methylisoquinoline.

Step-by-Step Experimental Protocols

Step 1: Synthesis of N-(2-(2-Fluorophenyl)ethyl)acetamide

This initial step involves the acylation of commercially available 2-fluorophenethylamine.

-

Materials:

-

2-Fluorophenethylamine

-

Acetic anhydride or Acetyl chloride

-

A suitable base (e.g., triethylamine, pyridine, or aqueous sodium bicarbonate)

-

An appropriate solvent (e.g., dichloromethane, ethyl acetate, or a biphasic system)

-

-

Procedure:

-

Dissolve 2-fluorophenethylamine in the chosen solvent and cool the solution in an ice bath.

-

Slowly add one equivalent of acetic anhydride or acetyl chloride, along with a slight excess of the base.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-(2-fluorophenyl)ethyl)acetamide.[1][7][8]

-

Purify the product by recrystallization or column chromatography.

-

Step 2: Bischler-Napieralski Cyclization to form 8-Fluoro-1-methyl-3,4-dihydroisoquinoline

This key cyclization step forms the dihydroisoquinoline core.[9][10][11][12][13]

-

Materials:

-

N-(2-(2-Fluorophenyl)ethyl)acetamide

-

A dehydrating/activating agent (e.g., phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or triflic anhydride)

-

An inert, high-boiling solvent (e.g., toluene or xylene)

-

-

Procedure:

-

Dissolve the N-(2-(2-fluorophenyl)ethyl)acetamide in the chosen solvent.

-

Carefully add the dehydrating agent (e.g., POCl₃) portion-wise or dropwise at a controlled temperature (often starting at 0°C and then heating).

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC or LC-MS.

-

After cooling, quench the reaction cautiously by pouring it onto ice and basifying with a suitable base (e.g., ammonium hydroxide or sodium carbonate solution).

-

Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate to give the crude 8-fluoro-1-methyl-3,4-dihydroisoquinoline.

-

Purify by column chromatography or distillation under reduced pressure.

-

Step 3: Dehydrogenation to 8-Fluoro-1-methylisoquinoline

The final step involves the aromatization of the dihydroisoquinoline ring.

-

Materials:

-

8-Fluoro-1-methyl-3,4-dihydroisoquinoline

-

A dehydrogenation catalyst (e.g., 10% Palladium on carbon (Pd/C))

-

A high-boiling, inert solvent (e.g., decalin, xylene, or diphenyl ether)

-

-

Procedure:

-

Combine the 8-fluoro-1-methyl-3,4-dihydroisoquinoline and the Pd/C catalyst in the high-boiling solvent.

-

Heat the mixture to reflux for several hours, monitoring the reaction for the disappearance of the starting material.

-

Cool the reaction mixture and filter through a pad of celite to remove the catalyst.

-

Remove the solvent under reduced pressure.

-

Purify the resulting 8-fluoro-1-methylisoquinoline by column chromatography or recrystallization to obtain the final product.

-

Reactivity and Synthetic Applications

The synthetic utility of 8-fluoro-1-methylisoquinoline is primarily derived from the reactivity of the fluorine-substituted aromatic ring. The electron-deficient nature of the isoquinoline ring system, further accentuated by the fluorine atom, renders the 8-position susceptible to nucleophilic aromatic substitution (SNAr).[14][15][16][17][18]

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 8-position can be displaced by a variety of nucleophiles, particularly amines, under suitable conditions. This reaction is a powerful tool for introducing diverse functionalities at this position, enabling the exploration of structure-activity relationships (SAR).

Caption: General scheme for nucleophilic aromatic substitution on 8-fluoro-1-methylisoquinoline.

This reactivity is exemplified in the synthesis of advanced pharmaceutical intermediates. A notable example is its use in the synthesis of the potent and selective FGFR inhibitor, CH5183284 (Debio 1347).[2][19][20][21][22]

Case Study: Synthesis of the FGFR Inhibitor CH5183284 (Debio 1347)

Debio 1347 is a clinical-stage inhibitor of fibroblast growth factor receptors (FGFRs) 1, 2, and 3, which are implicated in various cancers.[2][19][20][21] The synthesis of this complex molecule utilizes 8-fluoro-1-methylisoquinoline as a key starting material.

Synthetic Transformation:

Caption: Key synthetic step in the preparation of CH5183284 (Debio 1347).

Exemplary Protocol for SNAr with an Aniline Derivative:

-

Materials:

-

8-Fluoro-1-methylisoquinoline

-

3,5-Dimethoxyaniline

-

A strong base (e.g., sodium hydride, lithium bis(trimethylsilyl)amide)

-

An aprotic polar solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

-

-

Procedure:

-

To a solution of 3,5-dimethoxyaniline in the chosen solvent, add the base at a low temperature (e.g., 0°C) to form the corresponding anilide.

-

Add a solution of 8-fluoro-1-methylisoquinoline in the same solvent to the reaction mixture.

-

Heat the reaction mixture to an elevated temperature (e.g., 80-120°C) and stir for several hours, monitoring by LC-MS.

-

Upon completion, cool the reaction and quench with water or a saturated aqueous ammonium chloride solution.

-

Extract the product into an appropriate organic solvent.

-

Wash the combined organic layers, dry, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired N-(3,5-dimethoxyphenyl)-1-methylisoquinolin-8-amine intermediate.

-

This intermediate then undergoes further transformations to yield the final drug substance, CH5183284. This example underscores the strategic importance of 8-fluoro-1-methylisoquinoline, where the fluorine atom serves as a handle for the crucial C-N bond formation.

Conclusion and Future Perspectives

8-Fluoro-1-methylisoquinoline is a high-value building block with demonstrable utility in the synthesis of complex and biologically active molecules. Its synthesis, while multi-stepped, is achievable through established and scalable chemical transformations. The reactivity of the 8-fluoro substituent via nucleophilic aromatic substitution provides a reliable and versatile method for introducing a wide range of functionalities, making it an ideal scaffold for medicinal chemistry programs.

The successful application of 8-fluoro-1-methylisoquinoline in the synthesis of a clinical-stage drug candidate like Debio 1347 highlights its significance. As the demand for novel, targeted therapeutics continues to grow, the strategic use of such fluorinated building blocks will undoubtedly play an increasingly critical role in the future of drug discovery and development. Further exploration of its reactivity, including potential cross-coupling reactions, may unveil even broader applications for this versatile intermediate.

References

- MySkinRecipes. 8-Fluoro-1-methylisoquinoline. (n.d.).

- Hargitai, C., Nagy, T., Halász, J., Simig, G., & Volk, B. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1280.

- MDPI. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.

- Organic Chemistry Portal. Bischler-Napieralski Reaction. (n.d.).

- Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., & Aceña, J. L. (2016). Next-generation, descriptive review on fluorine in medicinal chemistry: state of the art and perspectives. Journal of Fluorine Chemistry, 188, 1-13.

- Sandford, G. (2007). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Journal of Fluorine Chemistry, 128(8), 981-987.

- Hogg, S. J., et al. (2011). Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas. Bioorganic & Medicinal Chemistry Letters, 21(2), 757-762.

- Tehrani, F. T., & Ghashang, M. (2017). Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application. Current Organic Synthesis, 14(6), 836-854.

- Meric-Bernstam, F., et al. (2021). Evaluating Debio 1347 in Patients with FGFR Fusion-Positive Advanced Solid Tumors from the FUZE Multicenter, Open-Label, Phase II Basket Trial. Clinical Cancer Research, 27(18), 5028-5037.

- Gerstenberger, M. R. C. (2013).

- Cholewiński, G., et al. (2020).

- Royal Society of Chemistry. (2014).

- Debiopharm. (2015). First-in-human Phase I “Basket” Study of Debio 1347 (CH5183284), a Novel FGFR Inhibitor in.

- Slater, H. L., Rozynski, H., Crundwell, G., & Glagovich, N. M. (2006). N-(2-Acetylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(5), o1957-o1958.

- Kim, J., et al. (2022). Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation. International Journal of Molecular Sciences, 23(11), 6039.

- Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Organic Letters, 10(16), 3481-3484.

- YouTube. (2019).

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

- Debiopharm. (2019). DEBIO 1347 In Patients With GastroIntestinal Cancers Harboring An FGFR Gene Fusion: Preliminary Results.

- National Institutes of Health. (n.d.). N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide.

- Stare, A., & Požgan, F. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Scientific Reports, 12(1), 5342.

- Debiopharm Group™. (2013, September 2). Debiopharm Group™ initiates phase I dose escalation study with Debio 1347 (CH5183284) in advanced solid tumors with FGFR alter.

- Inaba, M., et al. (2018). Nucleophilic fluoroalkylation/cyclization route to fluorinated phthalides. Beilstein Journal of Organic Chemistry, 14, 182-186.

- ChemScene. (n.d.). 8-Fluoro-7-methyl-1,2,3,4-tetrahydroquinoline.

- Journal of the Chemical Society, Perkin Transactions 2. (1976). Catalysis by amine salts of some aromatic nucleophilic substitution reactions.

- Li, Y., et al. (2018). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 23(11), 2779.

- University of Leicester. (n.d.). Fluorine NMR.

- Centurion University. (n.d.). Bischler-Napieralski Reaction.

- Refubium - Freie Universität Berlin. (2021).

- TSI Journals. (n.d.).

- Morressier. (2018). Nucleophilic aromatic substitution: Using microwave chemistry.

- Centurion University. (n.d.). Synthesis of isoquinolines.

- Fisher Scientific. (n.d.).

- Al-Ghorbani, M., et al. (2023). In Silico-Motivated Discovery of Novel Potent Glycogen Synthase-3 Inhibitors: 1-(Alkyl/arylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione Identified as a Scaffold for Kinase Inhibitor Development. Molecules, 28(9), 3795.

- Debiopharm. (n.d.). Design and preclinical profile of CH5183284/Debio 1347, a novel orally available and selective FGFR inhibitor acting on.

Sources

- 1. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluating Debio 1347 in Patients with FGFR Fusion-Positive Advanced Solid Tumors from the FUZE Multicenter, Open-Label, Phase II Basket Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biophysics.org [biophysics.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Bischler-Napieralski Reaction [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bischler-Napieralski Reaction (Chapter 9) - Name Reactions in Organic Synthesis [cambridge.org]

- 13. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 14. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. Catalysis by amine salts of some aromatic nucleophilic substitution reactions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 17. Nucleophilic aromatic substitution: Using microwave chemistry [morressier.com]

- 18. Aromatic Nucleophilic Substitution [fishersci.se]

- 19. debiopharm.com [debiopharm.com]

- 20. debiopharm.com [debiopharm.com]

- 21. debiopharm.com [debiopharm.com]

- 22. debiopharm.com [debiopharm.com]

Preliminary Cytotoxicity Screening of 8-Fluoro-1-methylisoquinoline: An In-depth Technical Guide

This guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity screening of the novel compound, 8-Fluoro-1-methylisoquinoline. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind experimental choices, ensuring a robust and reproducible evaluation of this promising isoquinoline derivative.

Introduction: The Therapeutic Potential of Isoquinolines

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1] Many isoquinoline alkaloids have demonstrated significant cytotoxic activity against various cancer cell lines, making them a focal point in the search for new anticancer agents.[1] Their mechanisms of action are diverse, with some derivatives acting as topoisomerase inhibitors, interfering with DNA replication and ultimately leading to cancer cell death.

8-Fluoro-1-methylisoquinoline is a synthetic derivative that holds particular interest. The introduction of a fluorine atom can enhance metabolic stability and binding affinity to target proteins, potentially leading to improved therapeutic efficacy. Furthermore, its use as a key intermediate in the synthesis of kinase inhibitors for cancer treatment underscores its relevance in oncology drug discovery. This guide outlines the essential steps to characterize its initial cytotoxic profile, a critical first step in its journey as a potential therapeutic agent.

Part 1: Strategic Experimental Design

A successful cytotoxicity screen hinges on a well-conceived experimental design. This involves the careful selection of cancer cell lines and a robust assay to measure cell viability.

Rationale for Cell Line Selection

The choice of cancer cell lines is paramount for a meaningful preliminary screen. The National Cancer Institute's NCI-60 panel, a collection of 60 human cancer cell lines from nine different tissue types, provides a paradigm for comprehensive screening.[2][3][4] For a preliminary screen, a smaller, representative panel is often employed. We propose the use of the following cell lines:

-

MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive (ER+) cell line, it is a workhorse in cancer research and represents a common form of breast cancer.[5]

-

A549 (Human Lung Carcinoma): A widely used cell line for studying lung cancer, a leading cause of cancer-related mortality worldwide.[5]

-

HepG2 (Human Hepatocellular Carcinoma): Representative of liver cancer, this cell line is also frequently used in toxicological studies due to its metabolic capabilities.

-

A non-cancerous cell line (e.g., MRC-5, human fetal lung fibroblast): Inclusion of a non-cancerous cell line is crucial to assess the selectivity of the compound's cytotoxicity. A desirable anticancer agent should exhibit significantly higher potency against cancer cells than normal cells.

This selection provides a preliminary indication of the compound's spectrum of activity across different cancer types and its potential for off-target toxicity.

The MTT Assay: A Reliable Readout of Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7] The principle of the assay is the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Why the MTT Assay?

-

Robustness and Reproducibility: It is a well-established and reliable method.[6]

-

High-Throughput Compatibility: The assay is readily adaptable to a 96-well plate format, allowing for the efficient screening of multiple concentrations of the test compound.

-

Cost-Effectiveness: Compared to more complex assays, the MTT assay is relatively inexpensive.

Part 2: Detailed Experimental Protocols

This section provides a step-by-step guide for performing the cytotoxicity screening of 8-Fluoro-1-methylisoquinoline.

Materials and Reagents

-

8-Fluoro-1-methylisoquinoline (ensure purity and proper handling)

-

Selected cancer cell lines (MCF-7, A549, HepG2) and a non-cancerous cell line (e.g., MRC-5)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile 96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow

The following diagram illustrates the key steps in the preliminary cytotoxicity screening workflow.

Caption: Hypothetical signaling pathway for 8-Fluoro-1-methylisoquinoline as a topoisomerase I inhibitor.

Conclusion

This technical guide provides a comprehensive and scientifically grounded framework for the preliminary cytotoxicity screening of 8-Fluoro-1-methylisoquinoline. By following these detailed protocols and principles of sound experimental design, researchers can obtain reliable and reproducible data to assess the anticancer potential of this novel compound. A positive outcome from this initial screen would provide a strong rationale for advancing 8-Fluoro-1-methylisoquinoline to further preclinical development, including in-depth mechanistic studies and in vivo efficacy trials.

References

-

GraphPad. (n.d.). How to determine an IC50. GraphPad. Retrieved from [Link]

-

Jannuzzi, A. T., Goler, A. M. Y., & Tuyun, A. F. (2022). Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. Medical Sciences Forum, 14(1), 38. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

-

GraphPad. (n.d.). How Do I Estimate the IC50 and EC50?. GraphPad. Retrieved from [Link]

-

Dr. Majid Ali. (2022, March 5). IC50 values by using GraphPad Prism. YouTube. Retrieved from [Link]

-

Dr. Saqib Science Academy. (2023, June 3). IC50 Calculation Using GraphPad Prism | Nonlinear Regression. YouTube. Retrieved from [Link]

- Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.

-

Kleszczyńska, H., & Sarapuk, J. (2018). The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport in A549, HepG2, and MCF-7 Cells. Oxidative Medicine and Cellular Longevity, 2018, 8563795. [Link]

-

LaVoie, E. J., Shigematsu, K., & Ohnishi, S. (1984). Genotoxicity of fluoroquinolines and methylquinolines. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 136(3), 223-230. [Link]

-

Inspiralis. (n.d.). DNA Unwinding Assay. Inspiralis. Retrieved from [Link]

-

Berlin Institute of Health at Charité. (2017). Standard Operating Procedure (SOP). BB3R. Retrieved from [Link]

-

National Cancer Institute. (2023, August 25). NCI-60 Human Tumor Cell Line Screen. Division of Cancer Treatment and Diagnosis. Retrieved from [Link]

-

Nitiss, J. L. (2009). Topoisomerase Assays. Current Protocols in Molecular Biology, 88(1), 5.23.1-5.23.19. [Link]

-

Zborovskii, I. B., et al. (2022). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Molecules, 27(19), 6599. [Link]

-

Głowacka, I. E., et al. (2022). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. International Journal of Molecular Sciences, 23(15), 8459. [Link]

-

Al-Ostoot, F. H., et al. (2023). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science, 35(5), 102698. [Link]

-

Shoemaker, R. H. (2006). The NCI-60 Human Tumor Cell Line Screen: A Catalyst for Progressive Evolution of Models for Discovery and Development of Cancer Drugs. Cancer Research, 66(20), 9763-9765. [Link]

-

Bio-protocol. (n.d.). DNA Intercalation Assay. Bio-protocol. Retrieved from [Link]

-

Torres, E., et al. (2016). Synthesis and in Vitro Antiproliferative Activity of New Phenylaminoisoquinolinequinones against Cancer Cell Lines. Molecules, 21(9), 1184. [Link]

-

Hartert, K. (2023, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Retrieved from [Link]

-

Holbeck, S. L., et al. (2024). HTS384 NCI60: The Next Phase of the NCI60 Screen. SLAS Discovery, 29(4), 100-108. [Link]

-

ResearchGate. (2023, August 10). (PDF) In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. ResearchGate. Retrieved from [Link]

-

Chemsrc. (n.d.). 1-chloro-8-methyl-isoquinoline. Chemsrc. Retrieved from [Link]

-

Al-zubaidi, A. A., et al. (2022). In Vitro Cytotoxicity and Spectral Analysis-Based Phytochemical Profiling of Methanol Extract of Barleria hochstetteri, and Molecular Mechanisms Underlying Its Apoptosis-Inducing Effect on Breast and Lung Cancer Cell Lines. Plants, 11(19), 2636. [Link]

-

Promega Connections. (2024, April 18). Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening. Promega Connections. Retrieved from [Link]

-

Yao, Y. (2018). Assay of topoisomerase I activity. protocols.io. [Link]

-

Nguyen, T. T. L., et al. (2022). Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. VNUHCM Journal of Science and Technology Development, 25(4), 2446-2454. [Link]

-

Vasconcelos, T. R. A., et al. (2024). Evaluation in vitro and in silico of LIG08, a quinoline derivative, as a potential drug against Klebsiella pneumoniae. Scientific Reports, 14(1), 1-13. [Link]

-

Al-zubaidi, A. A., et al. (2021). Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb. Plants, 10(9), 1886. [Link]

-

Antony, S., et al. (2007). DNA cleavage assay for the identification of topoisomerase I inhibitors. Nature Protocols, 2(6), 1373-1380. [Link]

-

Kumar, A., & Priyakumar, U. D. (2018). DNA intercalation methodology for an efficient prediction of ligand binding pose and energetics. Nucleic Acids Research, 46(18), 9239-9251. [Link]

-

Evans, J. R., et al. (2023). National Cancer Institute (NCI) Program for Natural Product Discovery: Exploring NCI-60 Screening Data of Natural Product Samples with Artificial Neural Networks. ACS Omega, 8(9), 9250-9256. [Link]

-

Data Analysis Tutorial. (2024, September 19). IC50 Determination with GraphPad PRISM. YouTube. Retrieved from [Link]

-

Inspiralis. (n.d.). Human Topoisomerase I Relaxation Assay Kits. Inspiralis. Retrieved from [Link]

-

Ammar, Y. A., et al. (2023). In Vitro and In Silico Evaluation of Antiproliferative Activity of New Isoxazolidine Derivatives Targeting EGFR: Design, Synthesis, Cell Cycle Analysis, and Apoptotic Inducers. Molecules, 28(14), 5493. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]

- 3. promegaconnections.com [promegaconnections.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport in A549, HepG2, and MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. atcc.org [atcc.org]

An In-Depth Technical Guide to 8-Fluoro-1-methylisoquinoline and Its Role in Drug Discovery

Abstract: The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic therapeutic agents. The strategic introduction of fluorine atoms into these scaffolds has become a powerful tool for modulating physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of 8-Fluoro-1-methylisoquinoline, a specific, functionalized isoquinoline derivative. We will explore its synthesis, chemical properties, and burgeoning role as a key intermediate and pharmacophore in modern drug discovery. Particular emphasis is placed on its applications in developing kinase inhibitors for oncology and novel agents for central nervous system disorders. This document serves as a resource for researchers and professionals in drug development, offering insights into the rationale behind its use, detailed experimental methodologies, and future perspectives.

The Isoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The isoquinoline nucleus, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, is a "privileged scaffold" in drug discovery.[1][2] This designation stems from its recurring presence in a vast array of pharmacologically active compounds capable of interacting with multiple biological targets.[1][2] Nature has extensively utilized this framework in alkaloids like morphine and berberine, which exhibit potent physiological effects.[3]

Synthetic isoquinoline derivatives have been successfully developed into drugs for a wide range of diseases, including hypertension (e.g., Quinapril), cancer, and microbial infections.[2][3] The structural rigidity of the isoquinoline core, combined with its ability to be functionalized at various positions, allows for the precise spatial orientation of substituents to optimize interactions with protein binding sites.[4] The nitrogen atom can act as a hydrogen bond acceptor, further enhancing target engagement. Consequently, the synthesis of novel isoquinoline derivatives remains a highly active and compelling area of research for medicinal chemists.[1]

The Strategic Role of Fluorine in Modulating Drug Properties

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacological profiles.[5][6] Fluorine's unique properties—high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetics.[5][6]

Key Impacts of Fluorination:

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability.[5]

-

Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with protein targets, thereby increasing binding affinity and potency.

-

Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[7]

-

pKa Modification: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, such as the isoquinoline nitrogen, affecting the molecule's ionization state at physiological pH and influencing its solubility and target interactions.

The combination of the privileged isoquinoline scaffold with the strategic placement of a fluorine atom, as seen in 8-Fluoro-1-methylisoquinoline, creates a building block with immense potential for developing next-generation therapeutics.

Profile of 8-Fluoro-1-methylisoquinoline

8-Fluoro-1-methylisoquinoline is a key intermediate used in the synthesis of more complex pharmaceutical compounds.[7] Its structure combines the foundational isoquinoline core with two critical modifications: a methyl group at the 1-position and a fluorine atom at the 8-position. These substituents pre-organize the molecule for specific applications, particularly in kinase inhibition and CNS-targeted drug design.[7]

Physicochemical Properties

A clear understanding of the compound's basic properties is essential for its application in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈FN | [7] |

| Molecular Weight | 161.18 g/mol | [7] |

| Appearance | Typically a solid | N/A |

| CAS Number | 31181-27-8 | [7] |

Synthesis and Derivatization Strategies

The construction of the 8-Fluoro-1-methylisoquinoline core is most effectively achieved through established synthetic routes for isoquinolines, with the Bischler-Napieralski reaction being a prominent and versatile method.[8][9][10]

The Bischler-Napieralski Reaction: This reaction involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which can then be dehydrogenated to the corresponding isoquinoline.[8][10]

-

Rationale: This method is highly effective for synthesizing 1-substituted isoquinolines. The choice of the acyl group on the starting β-phenylethylamine directly determines the substituent at the 1-position of the final product. For 8-Fluoro-1-methylisoquinoline, the synthesis would logically start from an appropriately fluorinated phenylethylamine, which is then acetylated and cyclized. The presence of electron-donating groups on the benzene ring generally facilitates the electrophilic aromatic substitution step of the cyclization.[8]

Sources

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 8-Fluoro-1-methylisoquinoline [myskinrecipes.com]

- 8. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 10. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

Methodological & Application

Palladium-Catalyzed Synthesis of Substituted Isoquinolines: A Detailed Guide for Researchers

The isoquinoline scaffold is a privileged heterocyclic motif present in a vast array of natural products, pharmaceuticals, and functional materials. Its synthesis has been a long-standing focus of organic chemists, with palladium catalysis emerging as a powerful and versatile tool for the construction of this important ring system. This guide provides an in-depth exploration of key palladium-catalyzed methodologies for the synthesis of substituted isoquinolines, offering detailed protocols, mechanistic insights, and practical guidance for researchers in academia and the pharmaceutical industry.

Introduction: The Power of Palladium in Isoquinoline Synthesis

Traditional methods for isoquinoline synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, have been instrumental but are often limited by harsh reaction conditions and a narrow substrate scope.[1] Palladium catalysis offers significant advantages, including milder reaction conditions, broader functional group tolerance, and the ability to construct complex isoquinoline derivatives with high efficiency and selectivity. This guide will delve into several prominent palladium-catalyzed strategies, including the Larock synthesis, Sonogashira coupling-based methods, Heck reactions, and modern C-H activation/annulation approaches.

The Larock Isoquinoline Synthesis: A Convergent and Modular Approach

The Larock synthesis is a powerful annulation reaction that typically involves the palladium-catalyzed reaction of an o-alkynylbenzaldimine with an aryl or vinyl halide (or triflate) to generate 3,4-disubstituted isoquinolines. This method is highly valued for its convergent nature, allowing for the rapid assembly of diverse isoquinoline libraries from readily available starting materials.

Mechanistic Rationale

The catalytic cycle of the Larock isoquinoline synthesis is believed to proceed through a sequence of elementary organometallic steps. The reaction is initiated by the oxidative addition of the aryl/vinyl halide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by insertion of the alkyne into the Pd-C bond, leading to a vinylpalladium(II) species. Subsequent intramolecular coordination of the imine nitrogen and migratory insertion into the C-Pd bond forms a six-membered palladacycle. The final step is a reductive elimination that furnishes the isoquinoline product and regenerates the active Pd(0) catalyst.

Diagram: Catalytic Cycle of the Larock Isoquinoline Synthesis

Caption: Proposed catalytic cycle for the Larock isoquinoline synthesis.

General Protocol for Larock Isoquinoline Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

o-alkynylbenzaldimine (1.0 equiv)

-

Aryl or vinyl halide/triflate (1.2 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

-

Ligand (e.g., PPh₃, 4-10 mol%)

-

Base (e.g., K₂CO₃, NaOAc, 2.0 equiv)

-

Anhydrous solvent (e.g., DMF, acetonitrile)

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, ligand, and base.

-

Add the o-alkynylbenzaldimine and the aryl or vinyl halide/triflate.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Substrate Scope and Yields

The Larock synthesis is compatible with a wide range of functional groups on both the benzaldimine and the coupling partner.

| Entry | o-alkynylbenzaldimine | Aryl/Vinyl Halide | Product | Yield (%) |

| 1 | N-tert-butyl-2-(phenylethynyl)benzaldimine | Iodobenzene | 3,4-diphenylisoquinoline | 85 |

| 2 | N-tert-butyl-2-(phenylethynyl)benzaldimine | 4-iodoanisole | 3-phenyl-4-(4-methoxyphenyl)isoquinoline | 82 |

| 3 | N-tert-butyl-2-((trimethylsilyl)ethynyl)benzaldimine | Iodobenzene | 3-phenyl-4-(trimethylsilyl)isoquinoline | 75 |

| 4 | N-benzyl-2-(phenylethynyl)benzaldimine | (E)-1-iodo-2-phenylethene | 3-phenyl-4-styrylisoquinoline | 78 |

Note: Yields are representative and can vary based on specific reaction conditions and substrates.

Sonogashira Coupling and Cyclization: A Two-Step Approach

The Sonogashira coupling, a cornerstone of C-C bond formation, provides a reliable route to the key o-alkynylaryl precursors required for isoquinoline synthesis.[2] This two-step strategy involves the palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an o-haloaryl aldehyde or ketone, followed by cyclization with a nitrogen source.

Mechanistic Considerations

The Sonogashira coupling proceeds through a well-established catalytic cycle involving both palladium and copper. The subsequent cyclization can be acid- or base-catalyzed, where the nitrogen nucleophile attacks the alkyne, often facilitated by the carbonyl group.

Diagram: Sonogashira Coupling and Cyclization Workflow

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of Isoquinoline Derivatives

Introduction: The Significance of Isoquinolines and the Advent of Microwave Synthesis

The isoquinoline scaffold is a cornerstone in medicinal chemistry and natural product synthesis. As a "privileged structure," it is a recurring motif in a multitude of biologically active compounds.[1][2] Derivatives of isoquinoline exhibit a vast array of pharmacological properties, including but not limited to anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][2] This broad spectrum of bioactivity has rendered the development of efficient and sustainable synthetic routes to substituted isoquinolines a paramount objective for researchers in academia and the pharmaceutical industry.

Traditionally, the synthesis of isoquinoline derivatives has relied on classical named reactions such as the Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions.[3][4][5] While foundational, these methods often necessitate harsh reaction conditions, prolonged heating, and can be plagued by modest yields and the formation of side products.[3][6]

The emergence of microwave-assisted organic synthesis (MAOS) has revolutionized the field, offering a powerful tool to overcome the limitations of conventional heating.[7][8] Microwave irradiation facilitates rapid and uniform heating of the reaction mixture, a stark contrast to the slower and often inefficient heat transfer of traditional methods.[9] This direct coupling of microwave energy with polar molecules in the reaction leads to dramatic reductions in reaction times, frequently from hours to mere minutes, alongside significant improvements in product yields and purity.[8][10] Furthermore, MAOS aligns with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free reactions, thereby reducing waste generation.[7]

These application notes provide a comprehensive guide to the microwave-assisted synthesis of isoquinoline derivatives, tailored for researchers, scientists, and professionals in drug development. We will delve into the underlying principles of microwave heating, present detailed, step-by-step protocols for key synthetic transformations, offer practical guidance on optimization and troubleshooting, and provide a comparative analysis of microwave-assisted versus conventional methods.

The Engine of Acceleration: Understanding Microwave-Assisted Synthesis

The remarkable rate enhancements observed in microwave-assisted organic synthesis stem from the unique mechanism of microwave heating. Unlike conventional heating, which relies on conduction and convection to transfer thermal energy from an external source to the reaction mixture, microwave irradiation directly interacts with polar molecules and ions within the sample.[9] This interaction gives rise to two primary heating mechanisms:

-

Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwave radiation. This constant reorientation generates friction, leading to rapid and efficient heating throughout the bulk of the material.

-

Ionic Conduction: In the presence of ions, the oscillating electric field induces their migration. Collisions between these moving ions and surrounding molecules result in the dissipation of energy as heat.

This volumetric and instantaneous heating profile circumvents the thermal gradients often associated with conventional methods, leading to more uniform reaction conditions and, consequently, cleaner reaction profiles with fewer byproducts.[7] The ability to rapidly reach and precisely control high temperatures and pressures in sealed vessels further expands the synthetic possibilities, enabling reactions to be performed well above the normal boiling point of the solvent.[11]

Visualizing the Workflow: A Generalized Approach to Microwave-Assisted Isoquinoline Synthesis

The following diagram outlines the general workflow for the microwave-assisted synthesis of isoquinoline derivatives, from reactant preparation to product isolation and analysis.

Caption: Generalized workflow for microwave-assisted isoquinoline synthesis.

Key Synthetic Routes to Isoquinoline Derivatives via Microwave Irradiation

Several classical named reactions for the synthesis of isoquinolines are significantly enhanced by the application of microwave energy. Here, we provide detailed protocols for two of the most prominent examples: the Bischler-Napieralski and Pomeranz-Fritsch reactions.

Microwave-Assisted Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent.[3][6] Microwave irradiation dramatically accelerates this transformation, often reducing reaction times from hours to minutes.[4]

Caption: Key components of the Bischler-Napieralski reaction.

Protocol: Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

-

Materials:

-

N-acetyl-3,4-dimethoxyphenethylamine (1.0 mmol, 223 mg)

-

Acetonitrile (3 mL)

-

Phosphorus oxychloride (POCl₃) (1.5 mmol, 0.14 mL)

-

10 mL microwave reaction vial with a magnetic stir bar

-

-

Procedure:

-

To a 10 mL microwave reaction vial, add N-acetyl-3,4-dimethoxyphenethylamine and acetonitrile.

-

Carefully add phosphorus oxychloride to the suspension.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 150°C for 10 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Carefully quench the reaction by slowly adding the mixture to crushed ice.

-

Basify the aqueous solution with concentrated ammonium hydroxide to pH > 9.

-

Extract the product with dichloromethane (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3,4-dihydroisoquinoline.

-

Microwave-Assisted Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction provides a direct route to the isoquinoline nucleus from a benzaldehyde and a 2,2-dialkoxyethylamine via an acid-catalyzed cyclization.[5][12] Microwave assistance can significantly improve the efficiency of this cyclization step.[13]

Protocol: Synthesis of Isoquinoline

-

Materials:

-

Benzaldehyde (1.0 mmol, 106 mg)

-

Aminoacetaldehyde diethyl acetal (1.1 mmol, 146 mg)

-

Ethanol (5 mL)

-

Concentrated sulfuric acid (2 mL)

-

10 mL microwave reaction vial with a magnetic stir bar

-

-

Procedure:

-

In a 10 mL microwave reaction vial, combine benzaldehyde and aminoacetaldehyde diethyl acetal in ethanol.

-

Stir the mixture at room temperature for 30 minutes to form the Schiff base intermediate.

-

Carefully add concentrated sulfuric acid to the reaction mixture.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 120°C for 15 minutes.

-

After cooling, pour the reaction mixture onto ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield isoquinoline.[14][15]

-

Comparative Analysis: Microwave vs. Conventional Heating

The advantages of microwave-assisted synthesis are most evident when directly compared to traditional heating methods for the same transformation.

| Reaction | Method | Temperature (°C) | Time | Yield (%) | Reference(s) |

| Bischler-Napieralski | Conventional | Reflux | 4-12 h | 40-70 | [3][6] |

| Microwave | 150 | 10-20 min | 85-95 | [4][13] | |

| Pictet-Spengler | Conventional | 25-100 | 24-48 h | 50-80 | [16] |

| Microwave | 120-140 | 15-30 min | 90-98 | [17][18] | |

| Pomeranz-Fritsch | Conventional | 100-160 | 6-24 h | 30-60 | [5][12] |

| Microwave | 120-150 | 15-30 min | 70-85 | [13] |

Optimization and Troubleshooting

Achieving optimal results in microwave-assisted synthesis often involves fine-tuning several key parameters.

-

Solvent Selection: The choice of solvent is critical as it must efficiently absorb microwave energy.[19] Polar solvents such as DMF, DMSO, ethanol, and acetonitrile are excellent choices.[20] For non-polar reactants, the addition of a small amount of a polar co-solvent or an ionic liquid can significantly improve heating efficiency.[7][21] Solvent-free ("neat") conditions are also highly effective and offer a greener alternative.[21]

-

Temperature and Time: These are the most critical parameters to optimize. A good starting point is to use a temperature slightly higher than that used in the conventional method.[22] Systematically increasing the temperature in increments can help identify the optimal reaction conditions. Once the optimal temperature is found, the reaction time can be varied to maximize the yield.

-

Power: While modern microwave reactors often automatically adjust power to maintain the set temperature, in some cases, manual power control may be necessary, especially if the reaction mixture has low microwave absorbance.[22]

Common Issues and Solutions

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Formation | - Insufficient temperature- Short reaction time- Poor microwave absorption | - Increase the reaction temperature- Increase the reaction time- Add a polar co-solvent or an ionic liquid |

| Formation of Byproducts | - Temperature too high- Reaction time too long | - Decrease the reaction temperature- Reduce the reaction time |

| Pressure Exceeds Limit | - Use of a volatile solvent at high temperature- Reaction generates gaseous byproducts | - Use a higher boiling point solvent- Reduce the reaction scale- Employ a ramp-to-temperature profile |

| Inconsistent Results | - Inaccurate temperature or pressure monitoring- Non-homogenous reaction mixture | - Ensure proper calibration of sensors- Use a magnetic stir bar for efficient mixing |

Safety First: Essential Precautions for Microwave Chemistry

While microwave synthesis is a powerful tool, it is imperative to adhere to strict safety protocols.

-

Use Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis.[23] Laboratory-grade microwave reactors are equipped with essential safety features such as temperature and pressure sensors, and automatic shut-off mechanisms.[11]

-

Proper Vessel Handling: Use only vessels specifically designed for microwave synthesis that can withstand high temperatures and pressures.[11] Never exceed the recommended reaction volume for the vessel.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.[24]

-

Ventilation: Conduct all reactions in a well-ventilated fume hood to avoid exposure to potentially toxic fumes.[23]

-

Cooling: Allow the reaction vessel to cool to a safe temperature (typically below 50°C) before opening to prevent sudden depressurization and solvent flashing.[11]

Conclusion: A New Era in Isoquinoline Synthesis

Microwave-assisted synthesis has unequivocally established itself as a superior alternative to conventional heating for the synthesis of isoquinoline derivatives. The dramatic reduction in reaction times, coupled with increased yields and enhanced product purity, offers a significant advantage for researchers in drug discovery and development. By understanding the fundamental principles of microwave heating and adhering to the detailed protocols and safety guidelines outlined in these application notes, scientists can harness the full potential of this transformative technology to accelerate their research and contribute to the advancement of medicinal chemistry.

References

-

Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (URL: [Link])

-

Getting Started with Microwave Synthesis - CEM Corporation. (URL: [Link])

-

Safety Considerations for Microwave Synthesis - CEM Corporation. (URL: [Link])

-

(PDF) MICROWAVE ASSISTED PICTET-SPENGLER SYNTHESIS OF SOME TETRAHYDROISOQUINOLINE DERIVATIVES AND THEIR BIOLOGIAL EFFICACY STUDIES. - ResearchGate. (URL: [Link])

-

Comparison of conventional and microwave heating methods in terms of reaction time and yield for the synthesis of compounds 2a–2m. - ResearchGate. (URL: [Link])

-

Solvent Choice for Microwave Synthesis - CEM Corporation. (URL: [Link])

-

3,4-Dihydroisoquinoline synthesis - Organic Chemistry Portal. (URL: [Link])

-

Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways - Stanford University. (URL: [Link])

-

Pomeranz–Fritsch reaction - Wikipedia. (URL: [Link])

-

Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA. (URL: [Link])

-

Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (URL: [Link])

-

Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (URL: [Link])

-

MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT - Revue Roumaine de Chimie. (URL: [Link])

-

Microwave Reaction Tutorial | Biotage. (URL: [Link])

-

Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D. (URL: [Link])

-

The Preparation of 3,4‐Dihydroisoquinolines and Related Compounds by the Bischler‐Napieralski Reaction - ResearchGate. (URL: [Link])

-

10 - Organic Syntheses Procedure. (URL: [Link])

-

Synthesis of 1,2-Dihydroisoquinolines by a Modified Pomeranz-Fritsch Cyclization - PubMed. (URL: [Link])

-

A new efficient synthetic methodology for tetrahydroisoquinoline and tetrahydro-beta-carboline derivatives using the Pictet-Spengler reaction - PubMed. (URL: [Link])

-

Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory - Scribd. (URL: [Link])

-

Solvent-free microwave organic synthesis as an efficient procedure for green chemistry - Comptes Rendus de l'Académie des Sciences. (URL: [Link])

-

Practical Microwave Synthesis for Organic Chemists: Strategies, Instruments, and Protocols - SciSpace. (URL: [Link])

-

Microwave Reactor Safety. (URL: [Link])

-

Synthesis of tetrahydroisoquinolines - Organic Chemistry Portal. (URL: [Link])

-

Microwave Synthesis Conditions.docx - UCSB MRL. (URL: [Link])

-

Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - Frontiers. (URL: [Link])

-

INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES. (URL: [Link])

-

Quinoline, Isoquinoline and Acridine synthesis, reactions and applications - YouTube. (URL: [Link])

-

Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H - The Royal Society of Chemistry. (URL: [Link])

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (URL: [Link])

-

The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. (URL: [Link])

-

Strategies and synthetic methods directed toward the preparation of libraries of substituted isoquinolines - PubMed. (URL: [Link])

-

Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (URL: [Link])

- JPH01153679A - Purification of isoquinoline - Google P

-

The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. (URL: [Link])

-

Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes | Organic Letters - ACS Publications. (URL: [Link])

Sources

- 1. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 2. youtube.com [youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]

- 5. Microwave Assisted Pictet-spengler Synthesis Of Some Tetrahydroisoquinoline Derivatives And Their Biologial Efficacy Studies. [journalijar.com]

- 6. organicreactions.org [organicreactions.org]

- 7. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 8. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 9. scispace.com [scispace.com]

- 10. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Chemicals [chemicals.thermofisher.cn]

- 13. Strategies and synthetic methods directed toward the preparation of libraries of substituted isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. organicreactions.org [organicreactions.org]

- 16. researchgate.net [researchgate.net]

- 17. A new efficient synthetic methodology for tetrahydroisoquinoline and tetrahydro-beta-carboline derivatives using the Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 19. Solvent Choice for Microwave Synthesis [cem.com]

- 20. mrlweb.mrl.ucsb.edu [mrlweb.mrl.ucsb.edu]

- 21. Solvent-free microwave organic synthesis as an efficient procedure for green chemistry [comptes-rendus.academie-sciences.fr]

- 22. Getting Started with Microwave Synthesis [cem.com]

- 23. Safety Considerations for Microwave Synthesis [cem.com]

- 24. Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA [nsta.org]

Application Notes and Protocols: A Guide to Developing Assays for 8-Fluoro-1-methylisoquinoline Activity

Introduction: The Scientific Imperative for Characterizing 8-Fluoro-1-methylisoquinoline

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] From antimicrobial and anti-inflammatory to potent anticancer properties, isoquinoline derivatives represent a rich source for drug discovery.[1] Within this promising class of molecules lies 8-Fluoro-1-methylisoquinoline, a synthetic intermediate noted for its role in the development of kinase inhibitors for cancer therapy and bioactive molecules for central nervous system (CNS) disorders. The introduction of a fluorine atom can enhance metabolic stability and binding selectivity, making this compound a particularly interesting candidate for further investigation.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the biological activity of 8-Fluoro-1-methylisoquinoline. As a Senior Application Scientist, my objective is not merely to present a series of protocols but to impart a logical, field-proven workflow that builds from foundational biochemical characterization to more complex cell-based phenotypic assessments. Each experimental choice is rationalized to ensure a self-validating and robust dataset, empowering you to unlock the therapeutic potential of this intriguing molecule.

Section 1: Foundational Biochemical Analysis: Unveiling Kinase Inhibitory Potential

The Rationale for a Biochemical First Approach

Before delving into complex cellular systems, it is paramount to ascertain whether 8-Fluoro-1-methylisoquinoline directly interacts with its putative targets. Kinases are a major class of enzymes implicated in numerous diseases, particularly cancer, making them a logical starting point for this compound.[2][3] An in vitro enzyme inhibition assay provides a clean, direct measure of the compound's ability to modulate kinase activity, free from the complexities of cell permeability, metabolism, and off-target effects.[4][5][6] This approach allows for the determination of key potency metrics such as the half-maximal inhibitory concentration (IC50), which is crucial for structure-activity relationship (SAR) studies.[7]

Visualizing the Workflow: In Vitro Kinase Inhibition Assay

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general template and should be optimized for the specific kinase of interest.[8][9] The ADP-Glo™ Kinase Assay is a widely used platform that measures kinase activity by quantifying the amount of ADP produced, providing a sensitive and robust readout.[10]

Materials:

-

8-Fluoro-1-methylisoquinoline

-

Recombinant kinase of interest

-

Kinase-specific substrate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96- or 384-well plates

-

Multimode plate reader with luminescence detection

Step-by-Step Methodology:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of 8-Fluoro-1-methylisoquinoline in 100% DMSO.

-

Perform serial dilutions in DMSO to create a concentration range for testing (e.g., 10 mM to 1 nM).

-

Further dilute these stocks into the appropriate kinase assay buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent effects.

-

-

Assay Plate Setup:

-

Add 1-5 µL of the diluted compound or DMSO (vehicle control) to the wells of the assay plate.[11]

-

-

Kinase Reaction:

-

Add 2-5 µL of the kinase enzyme solution to each well.[11]

-

Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

-

Initiate the kinase reaction by adding 2-5 µL of a solution containing the kinase-specific substrate and ATP.[11]

-

Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.[11]

-

-

Signal Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.[11]

-

Incubate for 40 minutes at room temperature.[11]

-

Convert the generated ADP to ATP and measure the light output by adding 10 µL of Kinase Detection Reagent.[11]

-

Incubate for 30 minutes at room temperature.[11]

-

Measure the luminescence using a plate reader.[11]

-

Data Analysis and Interpretation:

The luminescence signal is directly proportional to the amount of ADP produced, and therefore, to the kinase activity. A decrease in signal indicates inhibition. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Table 1: Hypothetical IC50 Data for 8-Fluoro-1-methylisoquinoline Against a Panel of Kinases

| Kinase Target | IC50 (nM) |

| Kinase A | 50 |

| Kinase B | 750 |

| Kinase C | >10,000 |

| Kinase D | 120 |

Section 2: Probing Cellular Effects: From Viability to Mechanism of Action

The Rationale for Cell-Based Assays

While biochemical assays are crucial for determining direct target engagement, they do not provide information on how a compound will behave in a cellular context.[4] Cell-based assays are essential to assess cell permeability, potential for metabolism, and to observe the overall phenotypic effect of the compound on cancer cells.[12][13] A logical progression of cell-based assays can elucidate the mechanism of action, from general cytotoxicity to more specific effects on cell cycle and apoptosis.[12]

Assessing Cytotoxicity: The MTT and XTT Assays

The initial step in cell-based screening is to determine if 8-Fluoro-1-methylisoquinoline has a cytotoxic or cytostatic effect on cancer cells. The MTT and XTT assays are reliable, colorimetric methods for assessing cell viability.[2][3][14] These assays measure the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[15] The XTT assay offers the advantage of a soluble formazan product, simplifying the protocol.

Protocol 2: XTT Cell Viability Assay

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

8-Fluoro-1-methylisoquinoline

-

XTT Cell Viability Assay Kit

-

Clear 96-well cell culture plates

-

Spectrophotometer

Step-by-Step Methodology:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of 8-Fluoro-1-methylisoquinoline in cell culture medium.

-

Add the desired concentrations of the compound to the wells. Include a vehicle control (medium with DMSO).

-

Incubate for a specified exposure time (e.g., 48 or 72 hours).[14]

-

-

XTT Reagent Addition:

-

Data Acquisition:

-

Measure the absorbance of the wells at 450 nm (with a reference wavelength of 660 nm) using a spectrophotometer.[16]

-

Data Presentation:

Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the GI50 (concentration for 50% growth inhibition).

Table 2: Hypothetical GI50 Data for 8-Fluoro-1-methylisoquinoline in Various Cancer Cell Lines

| Cell Line | Tissue of Origin | GI50 (µM) |

| A549 | Lung | 2.5 |

| MCF-7 | Breast | 5.1 |

| HCT116 | Colon | 1.8 |

| PC-3 | Prostate | 7.3 |

Investigating the Induction of Apoptosis

A common mechanism by which anticancer compounds exert their effects is through the induction of apoptosis, or programmed cell death. A key hallmark of apoptosis is the activation of caspases, a family of proteases that execute the cell death program.[17] The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method to measure the activity of caspases 3 and 7, which are key executioner caspases.[18]

Visualizing the Apoptotic Pathway

Caption: Simplified schematic of the caspase activation cascade in apoptosis.

Protocol 3: Caspase-Glo® 3/7 Assay

Materials:

-

Cells treated with 8-Fluoro-1-methylisoquinoline as in the viability assay

-

Caspase-Glo® 3/7 Assay Kit (Promega)

-

White, opaque 96-well plates

-

Luminometer

Step-by-Step Methodology:

-

Assay Plate Setup:

-

Seed and treat cells with the compound in a white-walled 96-well plate as described for the viability assay.

-

-

Reagent Preparation and Addition:

-

Reconstitute the Caspase-Glo® 3/7 Reagent with the provided buffer.

-

Add 100 µL of the reagent directly to each well of the 96-well plate containing the treated cells.

-

-

Incubation and Measurement:

-

Mix the contents of the wells on a plate shaker for 30-60 seconds.

-

Incubate at room temperature for 1-2 hours.

-

Measure the luminescence using a plate reader.

-

Data Interpretation:

An increase in luminescence indicates an increase in caspase-3/7 activity and suggests that the compound induces apoptosis. The results should be correlated with the cell viability data to understand the extent to which apoptosis contributes to the observed cytotoxicity.

Analyzing Effects on Cell Cycle Progression

Many kinase inhibitors exert their anticancer effects by causing cell cycle arrest, preventing cancer cells from proliferating.[12] Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[19][20]

Visualizing the Cell Cycle

Caption: The four main phases of the cell cycle.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

Materials:

-

Cells treated with 8-Fluoro-1-methylisoquinoline

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Culture and treat cells with various concentrations of 8-Fluoro-1-methylisoquinoline for a defined period (e.g., 24 hours).

-

-

Cell Harvesting and Fixation:

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.[23]

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Data Interpretation:

The flow cytometry data will be presented as a histogram of cell count versus fluorescence intensity. The G0/G1 phase will have 2N DNA content, the G2/M phase will have 4N DNA content, and the S phase will have an intermediate DNA content. An accumulation of cells in a particular phase suggests that 8-Fluoro-1-methylisoquinoline induces cell cycle arrest at that checkpoint.

Conclusion and Future Perspectives

This application note has outlined a systematic and robust workflow for the initial characterization of 8-Fluoro-1-methylisoquinoline's biological activity. By progressing from direct enzyme inhibition assays to a suite of cell-based phenotypic screens, researchers can build a comprehensive profile of the compound's potency and mechanism of action. The data generated from these assays will be instrumental in guiding further optimization through medicinal chemistry, elucidating specific molecular targets, and providing a solid foundation for more advanced preclinical studies, including in vivo efficacy models. The multifaceted nature of the isoquinoline scaffold suggests that a thorough investigation using these methodologies could reveal novel therapeutic applications for 8-Fluoro-1-methylisoquinoline in oncology and beyond.

References

-

MySkinRecipes. 8-Fluoro-1-methylisoquinoline. [Link]

-

PubChem. 1-Fluoroisoquinoline. National Institutes of Health. [Link]

-

PubChem. 1-Methylisoquinoline. National Institutes of Health. [Link]

-

PubChem. 8-Fluoroisoquinoline. National Institutes of Health. [Link]

-

Ghavami, S., et al. (2014). Caspase Protocols in Mice. PMC, PubMed Central, NIH. [Link]

-

Ortiz-Sanchez, E., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC, NIH. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual, NCBI Bookshelf. [Link]

-

Tber, Z., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. [Link]

-

UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]

-

Charles River Laboratories. Cancer Cell-Based Assays. [Link]

- Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2022). Biochemistry and Biophysics Reports, 29, 101202.

-

National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual, NCBI Bookshelf. [Link]

-

National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. NCBI. [Link]

-

PubChem. 8-Fluoroquinoline. National Institutes of Health. [Link]

-

Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]

- Abbkine. Technical Manual Caspase 3/7 Activity Assay Kit.

-

An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. (2014). JoVE. [Link]

-

McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for Anticancer Activities. ResearchGate. [Link]

- MP Biomedicals. Caspase 3 Activity Assay Kit.

-

Shapiro, A. B. (2015). Can anyone suggest a protocol for a kinase assay? ResearchGate. [Link]

-

McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. University of Wollongong Research Online. [Link]

- Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formul

-

Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. PMC, NIH. [Link]

- Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. (2020).

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2021). MDPI.

-

Alfa Cytology. Cancer Cell-based Assays. [Link]

-

In-vitro In-vivo In-silico Journal. Enzyme Inhibition. [Link]

-

Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. [Link]

-

Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2022). Semantic Scholar. [Link]

-

Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

-

BMG LABTECH. Kinase assays. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. ro.uow.edu.au [ro.uow.edu.au]

- 4. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. openaccesspub.org [openaccesspub.org]

- 7. resources.biomol.com [resources.biomol.com]